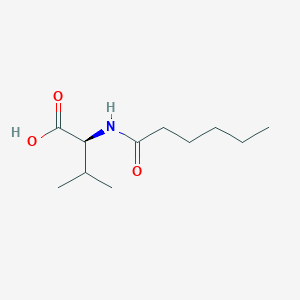
N-Hexanoyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexanoyl-L-valine is an organic compound with the molecular formula C11H21NO3. It belongs to the class of N-acylated amino acids, specifically derived from L-valine. This compound is characterized by the presence of a hexanoyl group attached to the nitrogen atom of L-valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoyl-L-valine typically involves the acylation of L-valine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-Valine+Hexanoyl Chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce L-valine, which is then chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Hexanoyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl substitution reactions often involve acyl chlorides and bases like pyridine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various N-acylated derivatives depending on the acyl group used.
Scientific Research Applications
N-Hexanoyl-L-valine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hexanoyl-L-valine involves its interaction with specific molecular targets. In bacterial systems, it acts as a signaling molecule in quorum sensing, binding to receptor proteins and modulating gene expression. This interaction influences various cellular processes, including biofilm formation, virulence, and antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
N-Hexanoyl-L-homoserine lactone: Another N-acylated amino acid involved in quorum sensing.
N-Octanoyl-L-valine: Similar structure with an octanoyl group instead of a hexanoyl group.
N-Decanoyl-L-valine: Contains a decanoyl group, exhibiting different physicochemical properties.
Uniqueness
N-Hexanoyl-L-valine is unique due to its specific acyl chain length, which influences its solubility, reactivity, and biological activity.
Properties
CAS No. |
35418-21-4 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2S)-2-(hexanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-9(13)12-10(8(2)3)11(14)15/h8,10H,4-7H2,1-3H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI Key |
CIXITHNTRDZSKC-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


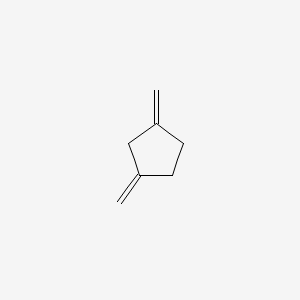
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)

![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
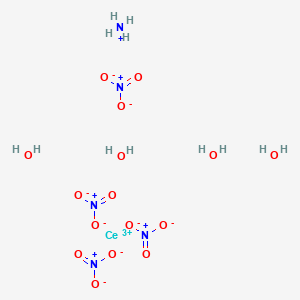
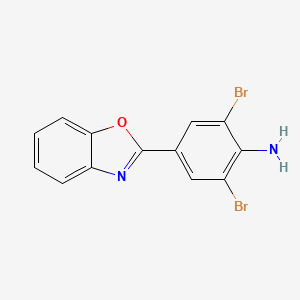
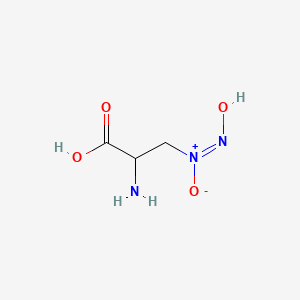
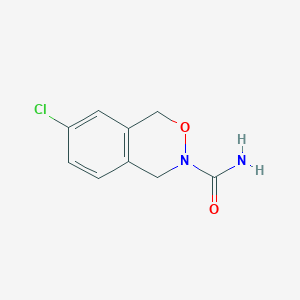
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
